molecular formula C20H26N4O4 B15019005 2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol

2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol

Cat. No.: B15019005
M. Wt: 386.4 g/mol
InChI Key: MGPGSNBDSRRSTC-UHFFFAOYSA-N
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Description

2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with a nitro group and a phenoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:

    Formation of the Phenoxyethylamine Intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol, which is then converted to 2-phenoxyethylamine through amination.

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.

    Coupling Reaction: The phenoxyethylamine is coupled with 4-nitroaniline under appropriate conditions to form the intermediate compound.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Amino Derivatives: Reduction of the nitro group results in amino derivatives.

    Substituted Phenoxy Compounds: Substitution reactions can yield a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the effects of nitro and phenoxy groups on biological activity.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological receptors. The phenoxyethylamino group can enhance the compound’s binding affinity to these receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethan-1-ol: Similar in structure but lacks the piperazine ring.

    Phenoxybenzamine: Contains a phenoxy group but differs in the rest of the structure.

    Cetirizine: Contains a piperazine ring but has different substituents.

Uniqueness

2-(4-{4-NITRO-3-[(2-PHENOXYETHYL)AMINO]PHENYL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to the combination of a nitro group, a phenoxyethylamino group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-[4-nitro-3-(2-phenoxyethylamino)phenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C20H26N4O4/c25-14-13-22-9-11-23(12-10-22)17-6-7-20(24(26)27)19(16-17)21-8-15-28-18-4-2-1-3-5-18/h1-7,16,21,25H,8-15H2

InChI Key

MGPGSNBDSRRSTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3

Origin of Product

United States

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